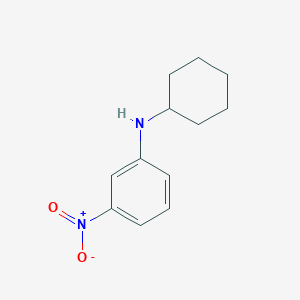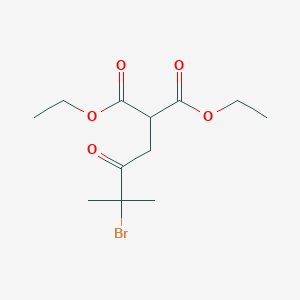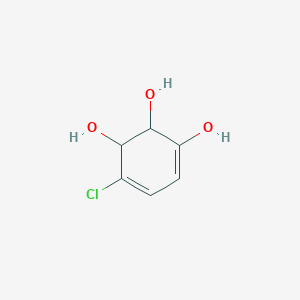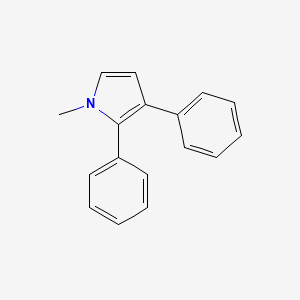
N-Cyclohexyl-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-3-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of an aniline ring, which also bears a nitro group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-3-nitroaniline typically involves the nitration of N-cyclohexylaniline. The process begins with the preparation of N-cyclohexylaniline, which can be achieved by the reaction of cyclohexylamine with aniline. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position of the aniline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitration step is particularly critical and requires careful handling of reagents and control of temperature to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-3-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed:
Reduction: N-Cyclohexyl-3-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Cyclohexyl-3-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-Cyclohexyl-4-nitroaniline: Similar structure but with the nitro group at the para position.
N-Cyclohexyl-2-nitroaniline: Similar structure but with the nitro group at the ortho position.
N-Cyclohexyl-3-aminoaniline: The nitro group is reduced to an amino group.
Uniqueness: N-Cyclohexyl-3-nitroaniline is unique due to the specific positioning of the nitro group at the meta position, which influences its chemical reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and its behavior in various chemical reactions .
Properties
CAS No. |
121086-17-7 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-cyclohexyl-3-nitroaniline |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2 |
InChI Key |
AMWRAALWQRUDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)


![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)



![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)



![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
